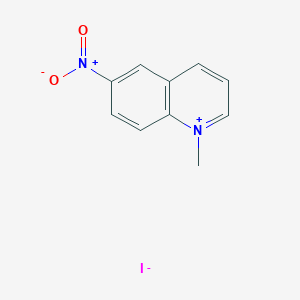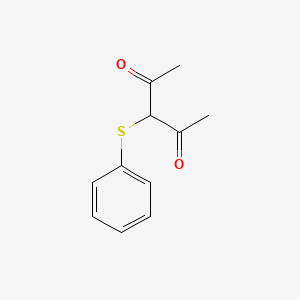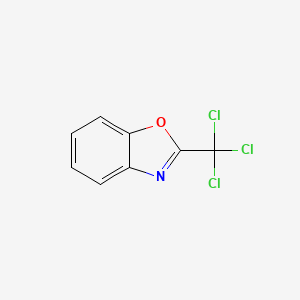
2-Trichloromethyl-benzooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trichloromethyl-benzooxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a trichloromethyl group at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trichloromethyl-benzooxazole typically involves the condensation of 2-aminophenol with trichloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Trichloromethyl-benzooxazole undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted by nucleophiles under metal-free or iron-catalyzed conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which are useful in further synthetic applications.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Catalysts: Iron catalysts or metal-free conditions are often employed to facilitate these reactions.
Major Products: The major products formed from these reactions include various substituted benzoxazoles, which have significant applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
2-Trichloromethyl-benzooxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Trichloromethyl-benzooxazole exerts its effects involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes such as VEGFR-2, which plays a crucial role in tumor angiogenesis . The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding .
Comparación Con Compuestos Similares
Benzoxazole: The parent compound, which lacks the trichloromethyl group.
2-Methylbenzoxazole: A similar compound with a methyl group instead of a trichloromethyl group.
2-Chloromethylbenzoxazole: Another derivative with a chloromethyl group.
Uniqueness: 2-Trichloromethyl-benzooxazole is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H4Cl3NO |
|---|---|
Peso molecular |
236.5 g/mol |
Nombre IUPAC |
2-(trichloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4Cl3NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H |
Clave InChI |
BGPQOKSYBZUWLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


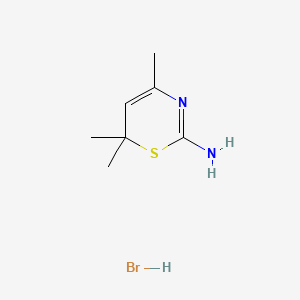

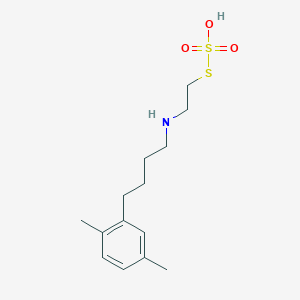
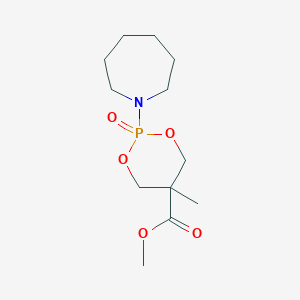
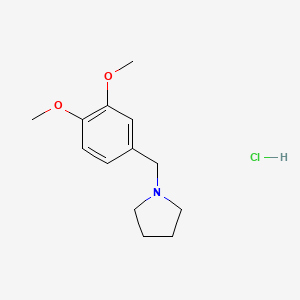

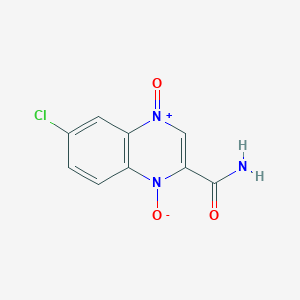
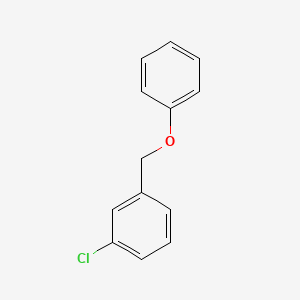
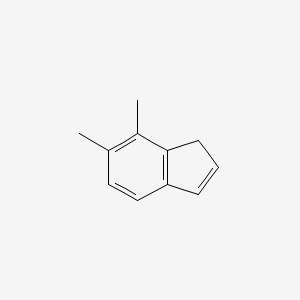
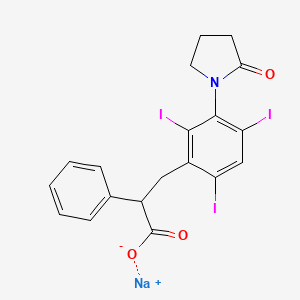
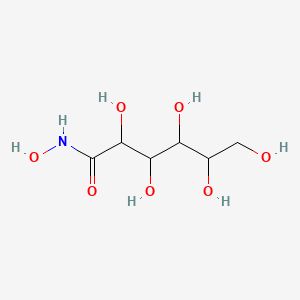
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
